5-[(E)-(4-chlorophenyl)methylideneamino]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
3-[(4-chlorobenzylidene)amino]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, substituted with a 4-chlorobenzylideneamino group and two methyl groups. It has garnered significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 3-[(4-chlorobenzylidene)amino]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
3-[(4-chlorobenzylidene)amino]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . Major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzylidene)amino]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to ATP depletion and ultimately bacterial cell death . The compound’s structure-activity relationship has been studied to optimize its efficacy against different mycobacterial strains .
Comparison with Similar Compounds
Similar compounds to 3-[(4-chlorobenzylidene)amino]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one include other thienopyrimidine derivatives such as thieno[3,4-b]pyridine-7-carboxamides and thienopyrimidine-2,4-diones . These compounds share a similar core structure but differ in their substituents and biological activities.
Properties
Molecular Formula |
C18H13ClN4OS |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
5-[(E)-(4-chlorophenyl)methylideneamino]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C18H13ClN4OS/c1-10-7-11(2)22-17-14(10)15-16(25-17)18(24)23(9-20-15)21-8-12-3-5-13(19)6-4-12/h3-9H,1-2H3/b21-8+ |
InChI Key |
GWZCMHWGYQHYPE-ODCIPOBUSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)/N=C/C4=CC=C(C=C4)Cl)C |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)N=CC4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)N=CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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